
6-氟-2-氧代-1,2-二氢喹啉-3-羧酸
描述
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a fluoroquinolone, a class of compounds that are widely used as antibacterial agents . Fluoroquinolones selectively inhibit bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination .
Synthesis Analysis
The synthesis of fluoroquinolones involves several steps. The lead molecule, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, reacts with thionyl chloride to give an acid chloride. This then reacts with hydrazine hydrate to afford a hydrazide. The hydrazide, on condensation with substituted aromatic aldehydes, gives a Schiff base. These Schiff bases, on reaction with N-(4-methoxyphenyl) piperazine and thioglycolic acid, furnish the final fluoroquinolone compounds .Molecular Structure Analysis
The molecular structure of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is characterized by a quinolone core, with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position .Chemical Reactions Analysis
Fluoroquinolones undergo a variety of chemical reactions during their synthesis. For example, the reaction of the lead molecule with thionyl chloride results in the formation of an acid chloride. This acid chloride then reacts with hydrazine hydrate to form a hydrazide. The hydrazide can then condense with substituted aromatic aldehydes to form a Schiff base .科学研究应用
抗菌应用
6-氟-2-氧代-1,2-二氢喹啉-3-羧酸及其衍生物在抗菌应用中显示出显著潜力。研究表明,这些化合物表现出广泛的抗菌活性,对革兰氏阳性菌和革兰氏阴性菌特别有效。研究已经合成和评估了各种衍生物的抗菌效力,其中一些显示出比现有抗菌剂如氧氟沙星更高的活性(Koga 等,1980)。另一项研究合成了在 C-7 位置具有取代的氟喹诺酮,发现某些衍生物,特别是具有恶唑取代基的衍生物,对革兰氏阳性生物表现出显着的抗菌活性(Cooper 等,1990)。
合成和化学反应性
研究还集中在 6-氟-2-氧代-1,2-二氢喹啉-3-羧酸衍生物的合成和反应性上。一项研究探讨了这些化合物在水溶液中的光化学,揭示了它们在不同条件下的化学行为(Mella 等,2001)。其他研究开发了合成氟化衍生物的新方法,扩大了这些化合物的化学多功能性和潜在应用(Nosova 等,2002)。
治疗结核病的潜力
最近的研究发现,源自 6-氟-2-氧代-1,2-二氢喹啉-3-羧酸的新型氟喹诺酮对耐传统氟喹诺酮的结核分枝杆菌菌株具有活性。这些发现可能为结核病的新治疗方法铺平道路,特别是在对现有药物产生耐药性的情况下(Guerrini 等,2013)。
作用机制
Target of Action
The primary target of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, like other quinolones, is the bacterial type II DNA topoisomerases, specifically DNA gyrase and topoisomerase IV . These enzymes are critical for maintaining and controlling the conformations required for DNA replication and transcription .
Mode of Action
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid inhibits the function of DNA gyrase and topoisomerase IV by blocking the subunit A of these enzymes . This inhibition prevents the supercoiling of DNA, a crucial step in DNA replication and transcription, thereby inhibiting bacterial growth .
Biochemical Pathways
The compound’s action on DNA gyrase and topoisomerase IV disrupts the DNA replication and transcription processes in bacteria . This disruption leads to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
It is known that the compound is sensitive to air , suggesting that it may have specific storage and handling requirements to maintain its stability and effectiveness.
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid results in the disruption of DNA replication and transcription in bacteria . This disruption prevents bacterial growth, making the compound an effective bacteriostatic agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. For instance, the compound is sensitive to air , suggesting that exposure to air could potentially affect its stability and effectiveness
未来方向
属性
IUPAC Name |
6-fluoro-2-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHROTQIETDGGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



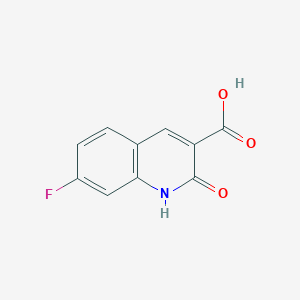
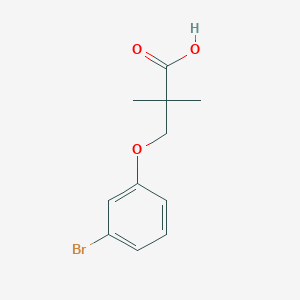
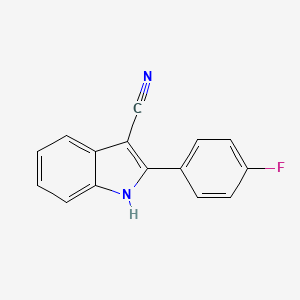
![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169911.png)
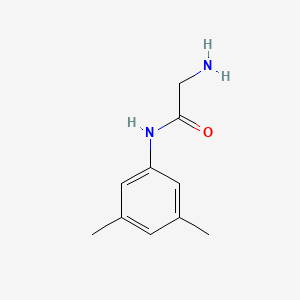
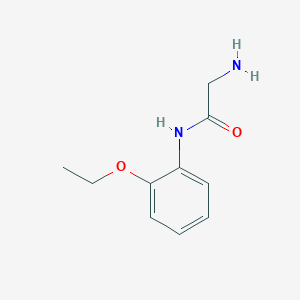
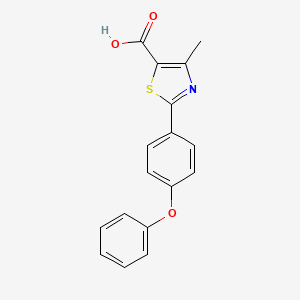
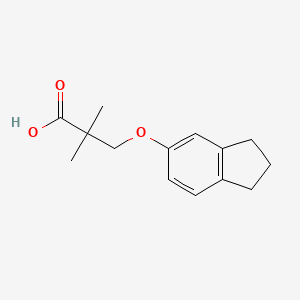
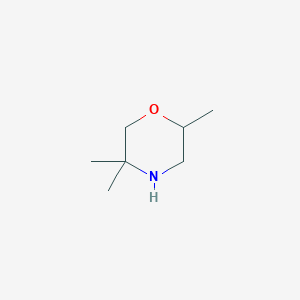
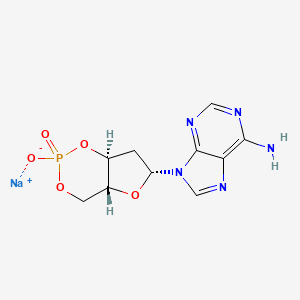

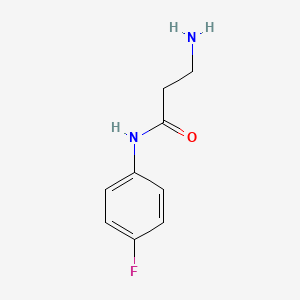
![[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine](/img/structure/B3169963.png)
